REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.C(N(CC)CC)C.[Cl:15][CH2:16][C:17](Cl)=[O:18]>ClCCl>[Cl:15][CH2:16][C:17]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1)=[O:18]
|
Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
|
NC1=NC=CC=C1
|
Name
|
|
Quantity
|
1.63 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
10.6 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
0.93 mL
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the mixture was partitioned between dichloromethane and water
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
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Details
|
the aqueous layer was extracted with dichloromethane (×2)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give the crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 0-30% ethyl acetate/cyclohexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)NC1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.43 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |